2-bromo-N-(4-methoxyphenyl)butanamide
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Overview
Description
2-Bromo-N-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is a brominated amide derivative of butanamide, featuring a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methoxyphenyl)butanamide typically involves the bromination of N-(4-methoxyphenyl)butanamide. One common method includes the reaction of N-(4-methoxyphenyl)butanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Oxidation: Oxidative reactions can modify the methoxyphenyl group or the butanamide backbone.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or alkoxyamides.
Reduction: Formation of N-(4-methoxyphenyl)butanamine.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
2-Bromo-N-(4-methoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its structural features.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methoxyphenyl)butanamide is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxyphenyl group may play crucial roles in binding to these targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-methylphenyl)butanamide: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-N-(3-methoxyphenyl)butanamide: Similar structure but with the methoxy group at the meta position.
2-Bromo-N-(2-methoxyphenyl)butanamide: Similar structure but with the methoxy group at the ortho position
Uniqueness
2-Bromo-N-(4-methoxyphenyl)butanamide is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJQQRGZUVZLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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